molecular formula C23H18Cl2FN3S2 B2965849 3-(((4-Chlorobenzyl)sulfanyl)methyl)-5-((2-chloro-6-fluorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazole CAS No. 344269-58-5

3-(((4-Chlorobenzyl)sulfanyl)methyl)-5-((2-chloro-6-fluorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B2965849
CAS RN: 344269-58-5
M. Wt: 490.44
InChI Key: KFCPUMFBOIBBFL-UHFFFAOYSA-N
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Description

3-(((4-Chlorobenzyl)sulfanyl)methyl)-5-((2-chloro-6-fluorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H18Cl2FN3S2 and its molecular weight is 490.44. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

Research on triazole derivatives, including compounds structurally related to the one , has emphasized their molecular interactions, such as π-hole tetrel bonding. These studies have highlighted the synthesis and characterization of triazole derivatives, analyzing their molecular interactions using techniques like Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular electrostatic potential (MEP) surface calculations. Such interactions are crucial for understanding the molecular assembly and reactivity of these compounds (Ahmed et al., 2020).

Potential Light Harvesting and Antitumor Applications

Other studies have explored the electronic and photophysical properties of aromatic halogen-substituted compounds, including triazoles, for potential applications in light harvesting and as novel inhibitor molecules for enzyme targets, underscoring the versatile utility of these compounds in developing new materials and pharmaceutical agents (Mary et al., 2019).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of novel sulfanilamide-derived 1,2,3-triazole compounds have been investigated, indicating that some of these compounds exhibit promising antibacterial potency. This suggests potential applications in developing new antimicrobial agents for medical use (Wang et al., 2010).

Synthesis and Characterization

The efficient synthesis and structural characterization of triazole derivatives, including the exploration of their intermolecular interactions and potential for forming self-assembled materials, have been detailed. Such research aids in the development of novel compounds with specific physical or chemical properties for various applications (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2FN3S2/c24-17-11-9-16(10-12-17)13-30-15-22-27-28-23(29(22)18-5-2-1-3-6-18)31-14-19-20(25)7-4-8-21(19)26/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCPUMFBOIBBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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